

MHY908: A Novel PPAR α / γ Dual Agonist with Neuroprotective Potential

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Compound of Interest

Compound Name: MHY908

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

MHY908, a novel synthetic peroxisome proliferator-activated receptor alpha/gamma (PPAR α / γ) dual agonist, has emerged as a promising therapeutic candidate for neurodegenerative diseases. Exhibiting potent anti-inflammatory and antioxidant properties, **MHY908** has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease. This technical guide provides a comprehensive overview of the current understanding of **MHY908**'s neuroprotective properties, including its mechanism of action, experimental evidence from key studies, and detailed protocols. While direct evidence in Alzheimer's disease models is currently lacking, this guide also explores the potential therapeutic avenues of **MHY908** for Alzheimer's disease based on the known functions of PPAR α / γ agonists in modulating amyloid-beta and tau pathologies.

Introduction to MHY908

MHY908 is a novel small molecule that functions as a dual agonist for both PPAR α and PPAR γ nuclear receptors.[1] These receptors are ligand-activated transcription factors that play crucial roles in the regulation of glucose and lipid metabolism, as well as inflammation.[2] The dual agonism of **MHY908** suggests a multifaceted therapeutic potential, particularly in complex multifactorial diseases like neurodegenerative disorders where metabolic dysregulation and neuroinflammation are key pathological features.[1]

Neuroprotective Properties of MHY908 in a Parkinson's Disease Model

The primary evidence for the neuroprotective effects of **MHY908** comes from studies utilizing the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.^[1]

Attenuation of Dopaminergic Neuronal Loss and Motor Deficits

Pre-treatment with **MHY908** has been shown to significantly attenuate the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and reduce motor deficits in MPTP-treated mice.^[1] This neuroprotective effect is attributed to the compound's ability to mitigate neuroinflammation and oxidative stress.

Mitigation of Neuroinflammation and Oxidative Stress

MHY908 effectively suppresses the activation of microglia and astrocytes, key cellular mediators of neuroinflammation, in the nigrostriatal pathway of MPTP-induced mice.^[1] In vitro studies using the SH-SY5Y neuroblastoma cell line have further demonstrated that **MHY908** blocks 1-methyl-4-phenylpyridinium (MPP⁺)-induced cell death and the production of reactive oxygen species (ROS).^[1]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from the study by Lee et al. (2019) investigating the neuroprotective effects of **MHY908**.

Table 1: Effect of **MHY908** on MPP⁺-induced Cell Death in SH-SY5Y Cells

Treatment	Cell Viability (%)
Control	100
MPP+ (1 mM)	55.2 ± 3.1
MHY908 (1 µM) + MPP+	78.5 ± 4.2
MHY908 (5 µM) + MPP+	89.1 ± 3.8

Table 2: Effect of **MHY908** on MPP+-induced ROS Production in SH-SY5Y Cells

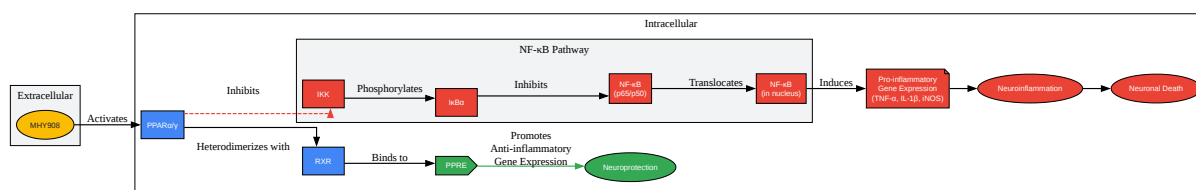
Treatment	Relative ROS Production (%)
Control	100
MPP+ (1 mM)	210.5 ± 15.3
MHY908 (1 µM) + MPP+	145.2 ± 10.8
MHY908 (5 µM) + MPP+	115.7 ± 8.9

Table 3: Effect of **MHY908** on Dopaminergic Neuron Survival in MPTP-induced Mice

Treatment Group	Tyrosine Hydroxylase (TH)-positive Cells in SNpc (% of Control)
Control	100
MPTP	48.3 ± 5.1
MHY908 (5 mg/kg) + MPTP	75.6 ± 6.3

Proposed Mechanism of Action

The neuroprotective effects of **MHY908** are primarily mediated through the activation of PPARα and PPARγ, leading to the suppression of the pro-inflammatory NF-κB signaling pathway.



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Caption: Proposed mechanism of **MHY908**'s neuroprotective action.

Potential Applications in Alzheimer's Disease

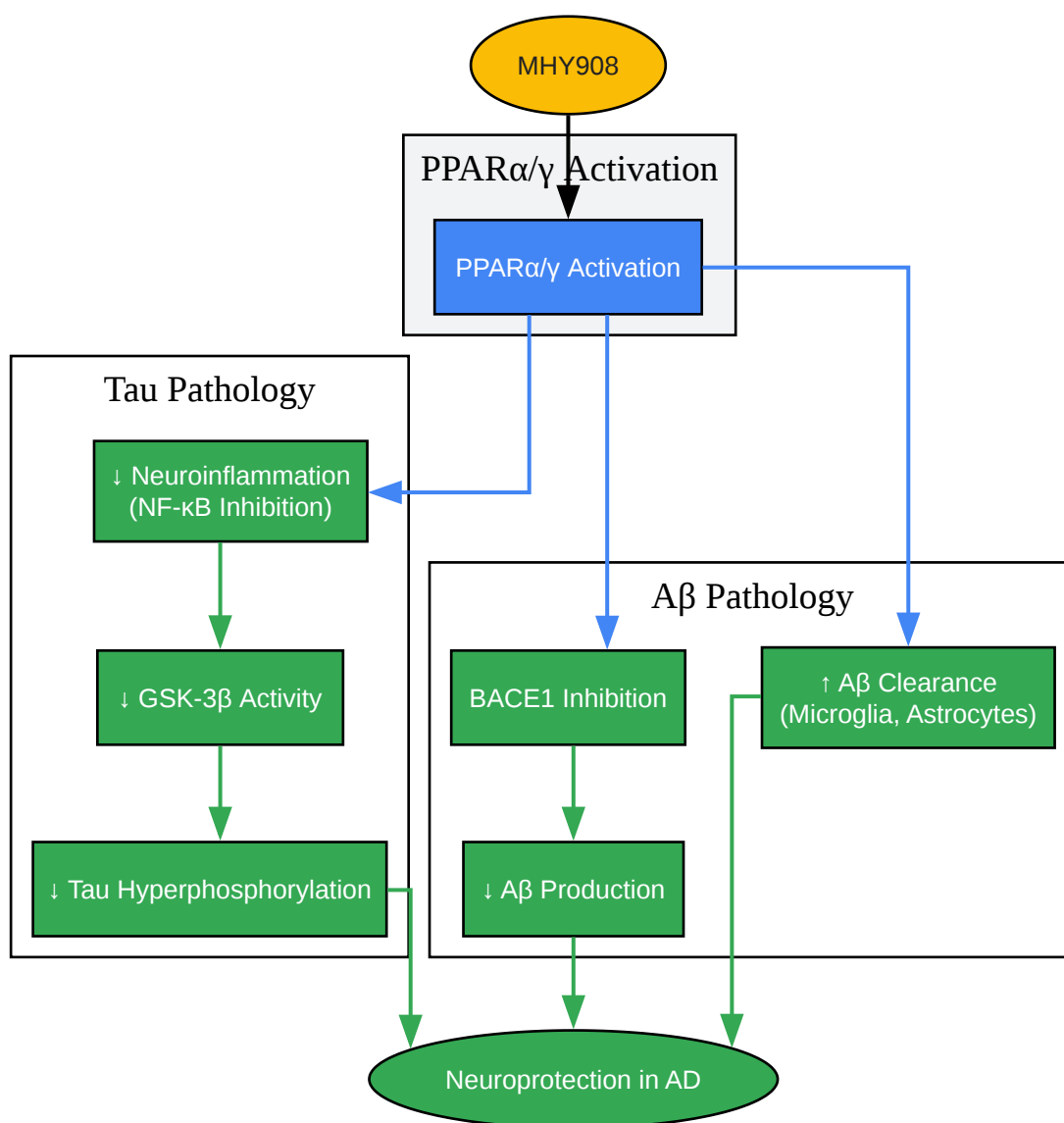
While no studies have directly investigated the effects of **MHY908** in Alzheimer's disease models, the known functions of PPARα/γ dual agonists suggest several potential therapeutic benefits.

Modulation of Amyloid-Beta Pathology

PPARγ agonists have been shown to promote the clearance of amyloid-beta (Aβ) peptides by enhancing their uptake and degradation by microglia and astrocytes.^{[2][3]} This is achieved, in part, by increasing the expression of genes involved in Aβ clearance, such as the Aβ-degrading enzyme neprilysin. Furthermore, PPAR agonists may reduce Aβ production by inhibiting the expression of beta-secretase 1 (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).^[2]

Reduction of Tau Hyperphosphorylation

Chronic neuroinflammation is a known driver of tau hyperphosphorylation, a key pathological feature of Alzheimer's disease. By suppressing neuroinflammation through the inhibition of the NF- κ B pathway, **MHY908** could indirectly reduce the activity of kinases, such as glycogen synthase kinase-3 β (GSK-3 β), that are responsible for tau phosphorylation.[2]



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Caption: Hypothesized effects of **MHY908** in Alzheimer's disease.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study by Lee et al. (2019).

MPTP-induced Parkinson's Disease Mouse Model

- Animals: Male C57BL/6 mice (8-10 weeks old).
- MPTP Administration: MPTP-HCl (Sigma-Aldrich) dissolved in saline was administered intraperitoneally at a dose of 20 mg/kg four times at 2-hour intervals.
- **MHY908** Treatment: **MHY908** was suspended in 0.5% carboxymethylcellulose and administered orally at a dose of 5 mg/kg once daily for 7 days, starting 3 days before MPTP injection.

Cell Culture and MPP+ Treatment

- Cell Line: Human neuroblastoma SH-SY5Y cells.
- Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- MPP+ Treatment: Cells were treated with 1 mM MPP+ iodide (Sigma-Aldrich) for 24 hours to induce cytotoxicity.
- **MHY908** Treatment: Cells were pre-treated with **MHY908** (1 or 5 µM) for 1 hour before the addition of MPP+.

Cell Viability Assay (MTT Assay)

- Plate SH-SY5Y cells in a 96-well plate at a density of 1×10^4 cells/well.
- After 24 hours, pre-treat with **MHY908** for 1 hour, followed by treatment with MPP+ for 24 hours.
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

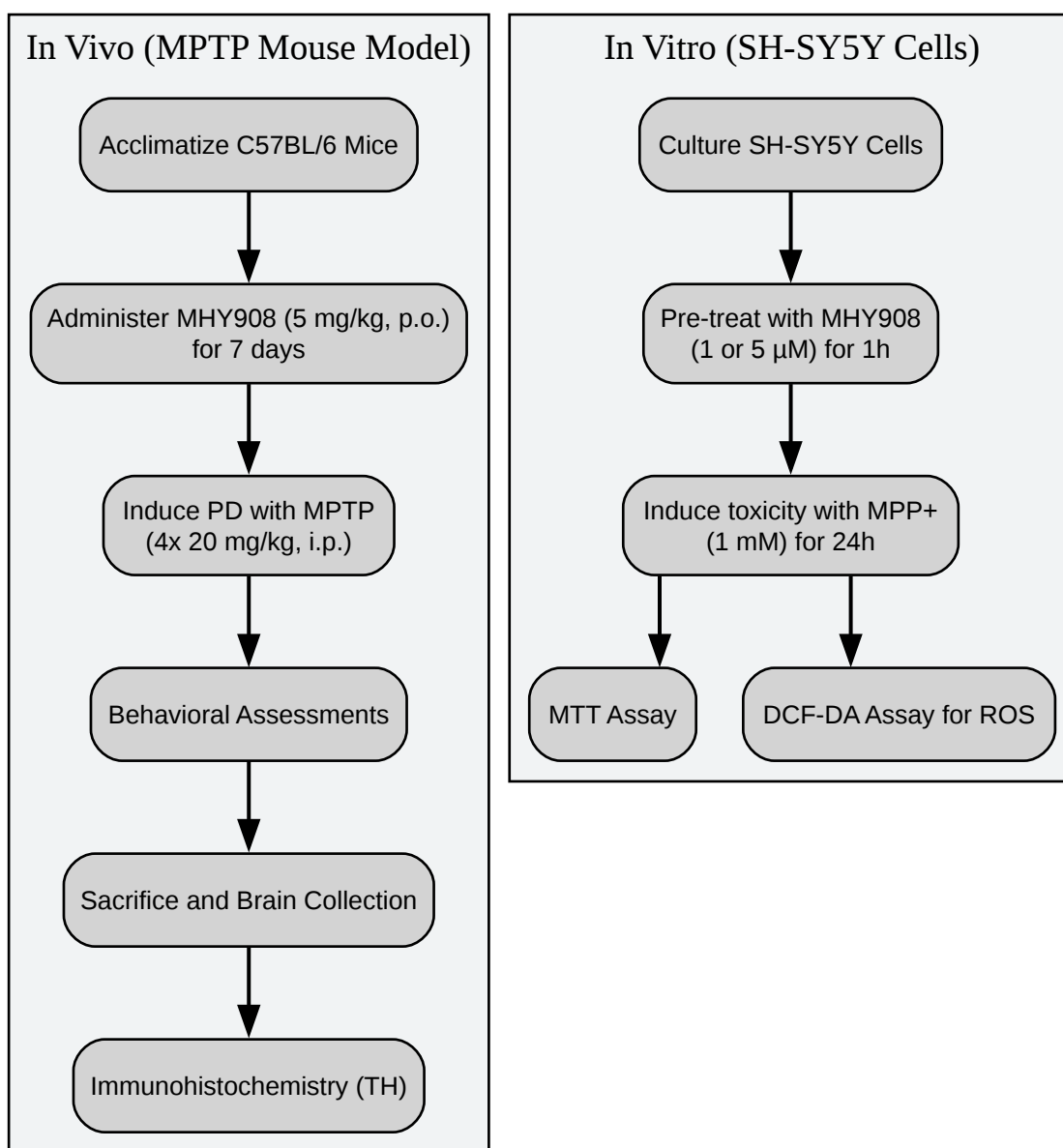
- Remove the medium and add 100 μ L of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

Reactive Oxygen Species (ROS) Measurement

- Plate SH-SY5Y cells in a 96-well black plate.
- Treat the cells with **MHY908** and/or MPP+ as described above.
- Wash the cells with PBS and incubate with 10 μ M 2',7'-dichlorofluorescein diacetate (DCF-DA) in DMEM without phenol red for 30 minutes at 37°C.
- Wash the cells with PBS to remove excess DCF-DA.
- Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Immunohistochemistry for Tyrosine Hydroxylase (TH)

- Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains in 4% PFA overnight.
- Cryoprotect the brains in 30% sucrose solution.
- Section the brains at 30 μ m thickness using a cryostat.
- Incubate the sections with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH, 1:1000) overnight at 4°C.
- Wash the sections and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature.
- Mount the sections and visualize using a fluorescence microscope.
- Quantify the number of TH-positive cells in the SNpc using stereological methods.



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Caption: Overview of the experimental workflow.

Conclusion and Future Directions

MHY908 has demonstrated robust neuroprotective effects in a preclinical model of Parkinson's disease, primarily through its anti-inflammatory and antioxidant activities mediated by PPAR α /y agonism and subsequent NF- κ B inhibition. While direct experimental evidence in the context of Alzheimer's disease is currently unavailable, the known roles of PPAR α /y agonists in modulating A β and tau pathologies provide a strong rationale for investigating **MHY908** in AD

models. Future research should focus on evaluating the efficacy of **MHY908** in transgenic mouse models of Alzheimer's disease to directly assess its impact on amyloid plaque deposition, tau hyperphosphorylation, and cognitive deficits. Furthermore, a more in-depth elucidation of the downstream targets of **MHY908**-mediated PPAR activation will provide a more complete understanding of its neuroprotective mechanisms and facilitate its development as a potential therapeutic agent for a range of neurodegenerative disorders.

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References

- 1. Mechanisms Underlying the Rapid Peroxisome Proliferator-Activated Receptor- γ -Mediated Amyloid Clearance and Reversal of Cognitive Deficits in a Murine Model of Alzheimer's Disease - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Therapeutic Advantages of Dual Targeting of PPAR- δ and PPAR- γ in an Experimental Model of Sporadic Alzheimer's Disease - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. Peroxisome Proliferator-Activated Receptor γ Induces a Clearance Mechanism for the Amyloid- β Peptide - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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